molecular formula C13H10F3NO B8720198 (4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol

(4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol

Cat. No. B8720198
M. Wt: 253.22 g/mol
InChI Key: UDJGHWVMKCDEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10/h1-8,12,18H

InChI Key

UDJGHWVMKCDEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a dry nitrogen atmosphere, an appropriate amount of freshly cut magnesium chips was suspended in 150 mL of THF. To this was added about 5% of a solution of 22.5 grams (0.100 mole) of 4-bromobenzotrifluoride in 75 mL of THF. The reaction mixture was then warmed to about 30° C. to initiate the reaction. Once the reaction was proceeding, the remainder of the solution of 4-bromobenzotrifluoride was added during a one hour period, at a rate to maintain the reaction mixture temperature at about 34° C. to about 38° C. Upon completion of addition, the reaction mixture was stirred during a one hour period, as it cooled to ambient temperature. After this time a solution of 8.5 grams (0.075 mole) of 4-pyridinecarboxaldehyde in 75 mL of THF was added portion wise while maintaining the reaction mixture temperature below 30° C. Upon completion of addition the reaction mixture was stirred at ambient temperature for about 18 hours. With vigorous stirring the reaction mixture was then poured into 600 mL of aqueous 10% ammonium chloride. The mixture was extracted with two 300 mL portions of ethyl acetate. The combined extracts were washed with 250 mL of an aqueous solution saturated with sodium chloride, then dried with magnesium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure, yielding 21.2 grams of the subject compound. The product was used without purification in the following reaction.
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solution
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22.5 g
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75 mL
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8.5 g
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75 mL
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150 mL
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